Methyl 2-bromo-5-chloro-3-methoxybenzoate

Catalog No.
S12812273
CAS No.
M.F
C9H8BrClO3
M. Wt
279.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromo-5-chloro-3-methoxybenzoate

Product Name

Methyl 2-bromo-5-chloro-3-methoxybenzoate

IUPAC Name

methyl 2-bromo-5-chloro-3-methoxybenzoate

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

InChI

InChI=1S/C9H8BrClO3/c1-13-7-4-5(11)3-6(8(7)10)9(12)14-2/h3-4H,1-2H3

InChI Key

BZPSRFKFPMMLEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)C(=O)OC)Cl

Methyl 2-bromo-5-chloro-3-methoxybenzoate is an organic compound with the molecular formula C₉H₈BrClO₃. It is characterized by a methoxy group (-OCH₃), a bromo group (-Br), and a chloro group (-Cl) attached to a benzoate structure. This compound appears as a clear to light yellow liquid and has a molar mass of 245.07 g/mol. Its boiling point is approximately 271 °C, and it is not miscible in water, indicating hydrophobic properties. The compound is classified as toxic, with safety precautions necessary during handling .

Typical of halogenated aromatic compounds. These include:

  • Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles, leading to derivatives with different functional groups.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophilic substitution reactions at the ortho or para positions relative to itself, allowing for the synthesis of more complex aromatic compounds.
  • Coupling Reactions: It can undergo coupling reactions with organometallic reagents, such as Grignard reagents, to form larger organic molecules .

Research has indicated that compounds similar to methyl 2-bromo-5-chloro-3-methoxybenzoate exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown efficacy against bacteria and fungi.
  • Anticancer Activity: Certain halogenated benzoates are studied for their potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: Compounds with similar structures may act as inhibitors of specific enzymes, impacting metabolic pathways .

Methyl 2-bromo-5-chloro-3-methoxybenzoate can be synthesized through several methods:

  • Bromination and Chlorination: Starting from 5-methoxybenzoic acid, bromination followed by chlorination can yield the desired compound.
  • Esterification: Reacting the corresponding acid with methanol in the presence of an acid catalyst can produce the methyl ester.
  • Multi-step Synthesis: Utilizing various reagents and conditions to introduce bromine and chlorine at specific positions on the aromatic ring can be achieved through established synthetic pathways involving electrophilic aromatic substitution .

This compound has several applications in different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: It may be used in the formulation of pesticides or herbicides due to its antimicrobial properties.
  • Material Science: As a building block for creating advanced materials with specific properties .

Interaction studies involving methyl 2-bromo-5-chloro-3-methoxybenzoate focus on its reactivity with biological targets:

  • Binding Affinity Studies: Research is conducted to determine how effectively this compound binds to various enzymes or receptors.
  • Toxicological Assessments: Evaluations of its toxicity profile help understand potential risks associated with exposure, including effects on human health and the environment .

Methyl 2-bromo-5-chloro-3-methoxybenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Score
Methyl 2-bromo-5-chlorobenzoate27007-53-00.92
Methyl 3-bromo-4-chlorobenzoate107947-17-10.89
Methyl 4-bromo-3,5-dichlorobenzoate117738-81-50.91
Methyl 6-bromo-m-anisateN/AN/A
Methyl 4-bromo-2-chloro-6-methylbenzoate877149-10-50.87

These compounds exhibit varying degrees of similarity based on their structural features, particularly in the arrangement of halogen substituents and methoxy groups. The unique combination of bromine and chlorine substitutions in methyl 2-bromo-5-chloro-3-methoxybenzoate contributes to its distinct chemical behavior and potential applications compared to its analogs .

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

277.93453 g/mol

Monoisotopic Mass

277.93453 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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